Synthetic Yield: Oxidative Coupling vs. Multi-Step Routes
In the Jump Can patent synthesis of roxadustat, 4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid is employed as an intermediate in an oxidative coupling step that yields the product with 73.5% yield and 97.22% purity in a single isolation step [1]. This compares favorably against prior art routes requiring four steps to reach the equivalent intermediate stage, which employed acetic anhydride and morpholine reagents with high boiling points that are difficult to remove and introduced additional impurities requiring column chromatography [2]. The reduction in step count from four to one directly correlates with reduced processing time, lower solvent consumption, and decreased purification burden.
| Evidence Dimension | Isolated yield of key intermediate in roxadustat synthesis |
|---|---|
| Target Compound Data | 73.5% yield; 97.22% purity |
| Comparator Or Baseline | Prior art route: 4-step sequence requiring morpholine-mediated byproduct conversion and palladium-catalyzed deacetylation |
| Quantified Difference | Route length reduced from 4 steps to 1 step; elimination of palladium catalyst requirement and high-boiling solvent purification |
| Conditions | Reaction of compound 5 (2.95 g, 0.01 mol) with sodium persulfate (4.76 g, 0.02 mol) in DMF at 60-70°C for 6 hours; isolation by ethyl acetate extraction and filtration |
Why This Matters
Reducing synthetic step count from four to one eliminates palladium catalyst costs and column chromatography purification, directly lowering cost of goods for roxadustat manufacturing.
- [1] Jump Can (Shanghai) Medical Technology Co., Ltd. Synthetic method of roxadustat and intermediate thereof, and intermediate of roxadustat. Chinese Patent CN113816904A. Publication date: December 21, 2021. Example 1. View Source
- [2] Xu, Y. Method for synthesis of roxadustat and intermediate thereof, and intermediate thereof. US Patent Application US20240018109A1. Publication date: January 18, 2024. Background section. View Source
